1-benzyl-N-(1-methyl-1H-pyrazol-4-yl)-1H-indole-3-carboxamide
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Overview
Description
1-benzyl-N-(1-methyl-1H-pyrazol-4-yl)-1H-indole-3-carboxamide, also known by its chemical structure C₁₈H₁₈N₆O , is a fascinating compound with diverse applications. Let’s explore its properties and uses.
Preparation Methods
Synthetic Routes:
Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 1-benzyl-1H-indole-3-carboxylic acid with 1-methyl-1H-pyrazole-4-carbonyl chloride . The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.
Reaction Conditions:
- Reactants: 1-benzyl-1H-indole-3-carboxylic acid, 1-methyl-1H-pyrazole-4-carbonyl chloride
- Solvent: Organic solvent (e.g., dichloromethane, chloroform)
- Temperature: Room temperature or slightly elevated
- Catalyst: Base (e.g., triethylamine)
- Workup: Filtration, purification (e.g., column chromatography)
Industrial Production:
While laboratory-scale synthesis is common, industrial production methods may involve more efficient processes, such as continuous flow reactions or solid-phase synthesis.
Chemical Reactions Analysis
1-benzyl-N-(1-methyl-1H-pyrazol-4-yl)-1H-indole-3-carboxamide participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of various oxidation states.
Reduction: Reduction reactions yield reduced derivatives of the compound.
Substitution: Nucleophilic substitution reactions occur at the pyrazole and indole positions.
Common Reagents and Conditions: Reagents like hydrogen peroxide, reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines) are employed.
Major Products: These reactions yield derivatives with modified functional groups, influencing their biological activity.
Scientific Research Applications
1-benzyl-N-(1-methyl-1H-pyrazol-4-yl)-1H-indole-3-carboxamide finds applications in:
Medicine: It exhibits promising pharmacological properties, including potential as an anticancer agent or kinase inhibitor.
Chemical Biology: Researchers use it as a probe to study cellular processes and signaling pathways.
Industry: Its derivatives may serve as intermediates in drug synthesis or as fluorescent labels.
Mechanism of Action
The compound’s mechanism of action involves interactions with specific molecular targets. For instance:
Kinases: It may inhibit kinases involved in cell signaling, affecting cell growth and survival.
Other Pathways: It could modulate other pathways, such as apoptosis or DNA repair.
Comparison with Similar Compounds
1-benzyl-N-(1-methyl-1H-pyrazol-4-yl)-1H-indole-3-carboxamide stands out due to its unique combination of structural features. Similar compounds include:
1-benzylindole derivatives: These lack the pyrazole moiety.
Pyrazole-carboxamide analogs: These lack the indole core.
Properties
Molecular Formula |
C20H18N4O |
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Molecular Weight |
330.4 g/mol |
IUPAC Name |
1-benzyl-N-(1-methylpyrazol-4-yl)indole-3-carboxamide |
InChI |
InChI=1S/C20H18N4O/c1-23-13-16(11-21-23)22-20(25)18-14-24(12-15-7-3-2-4-8-15)19-10-6-5-9-17(18)19/h2-11,13-14H,12H2,1H3,(H,22,25) |
InChI Key |
AZPBPAMTOPBYIA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 |
Origin of Product |
United States |
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